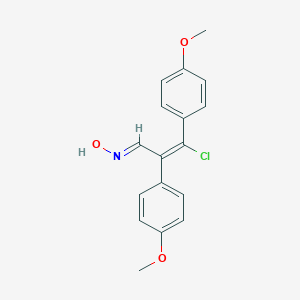
(1E,2E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,2E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde oxime is a useful research compound. Its molecular formula is C17H16ClNO3 and its molecular weight is 317.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Properties
The compound 1,4-Bis-(α-cyano-4-methoxystyryl)benzene, which is structurally similar to (1E,2E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde oxime, demonstrates significant photoluminescent properties. These properties are evident in both crystalline solids and low-viscosity molecular solutions, suggesting potential applications in the development of dyes and photophysical materials (Loewe & Weder, 2002).
Hydrocarbonylation and Dimerization Reactions
Another related research domain involves the hydrocarbonylation and dimerization of methyl acrylate with CO and H2O, forming various compounds like dimethyl 4-oxopimelate. This suggests potential applications in organic synthesis and polymer chemistry (Murata & Matsuda, 1982).
Copolymerization with Styrene
The use of compounds similar to this compound in the copolymerization with styrene has been explored. This research indicates potential applications in creating new materials with specific properties, such as in plastics or resins (Abuelroos et al., 2020).
Mechanochemical Synthesis and Isomerization
Research on mechanochemical synthesis and isomerization of related compounds underscores potential applications in safer, environmentally friendly chemical processes. This approach minimizes risk and is particularly relevant in the synthesis of compounds with antimicrobial properties (Baláž et al., 2019).
Novel Photoinitiators
The exploration of compounds like 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, which share similar methoxyphenyl groups, as photoinitiators for free radical polymerization indicates potential applications in photopolymerization processes under UV or visible LED light (Zhang et al., 2014).
Antibacterial and Antioxidant Potential
Compounds structurally related to this compound have shown promising results in antibacterial and antioxidant studies, suggesting potential applications in medical and pharmaceutical research (Harini et al., 2014).
Eigenschaften
IUPAC Name |
(NE)-N-[(E)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-3-12(4-8-14)16(11-19-20)17(18)13-5-9-15(22-2)10-6-13/h3-11,20H,1-2H3/b17-16-,19-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODCDCYVGUKHKW-PSLPGHOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)OC)\Cl)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[2-(Dimethylamino)vinyl]-5-methyl-2,4-diphenyl-1,3-oxazin-1-ium](/img/structure/B376778.png)
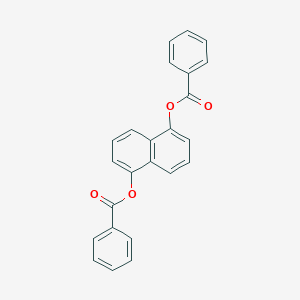
![4-[2-(2,4-Dichlorophenyl)vinyl]-2,6-diphenylpyrimidine](/img/structure/B376780.png)
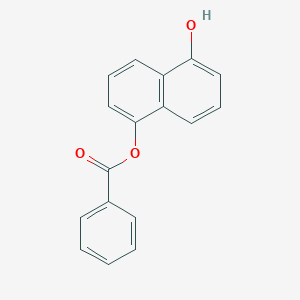
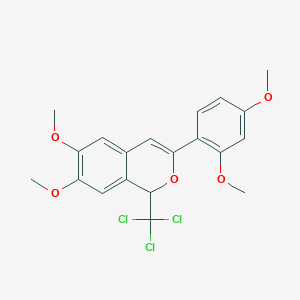

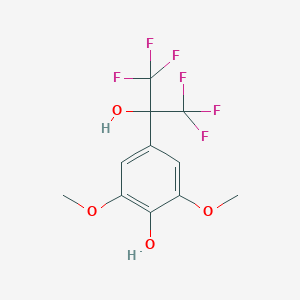
![3-hydroxy-3-(trifluoromethyl)naphtho[1,2-b]furan-2(3H)-one](/img/structure/B376794.png)
![N'-[(E)-[(E)-3-chloro-2-methylprop-2-enylidene]amino]benzenecarboximidamide](/img/structure/B376797.png)
![Thiophen-2-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B376798.png)
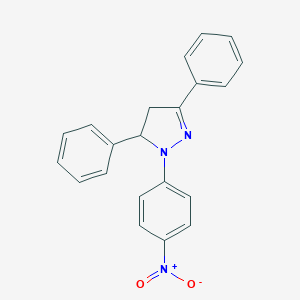
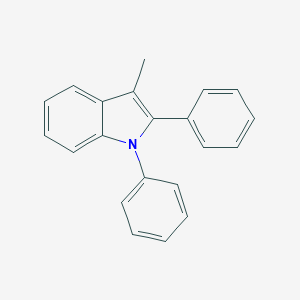
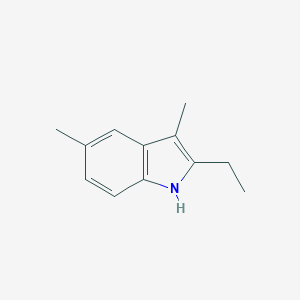
![N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-3-(trifluoromethyl)aniline](/img/structure/B376808.png)
